![molecular formula C19H21ClN2O3 B5207551 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.
作用機序
The exact mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is thought to reduce pain and anxiety.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anticonvulsant and antidepressant effects. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline.
実験室実験の利点と制限
One of the primary advantages of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide for lab experiments is its potent and selective activity at the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and stress responses. However, one of the limitations of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several potential future directions for research on 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide. One area of interest is the development of novel analogs of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of the NOP receptor in other physiological processes, such as addiction and reward. Finally, the potential therapeutic applications of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, particularly as an analgesic, anti-inflammatory, and anxiolytic agent, warrant further investigation.
合成法
The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with propionyl chloride in the presence of a base to form 4-chlorophenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-propylamine to form the amide. The amide is then treated with sodium hydride and 2-bromoethanol to form 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide.
科学的研究の応用
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an analgesic. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit potent analgesic effects in animal models of pain. In addition to its analgesic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anti-inflammatory and anxiolytic effects.
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-12-21-19(24)16-6-4-5-7-17(16)22-18(23)13(2)25-15-10-8-14(20)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANCHPJHDSPFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)
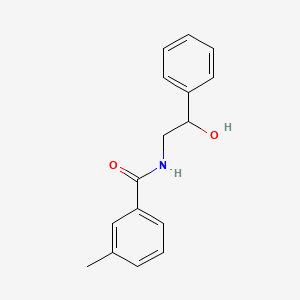
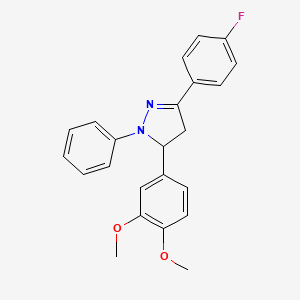
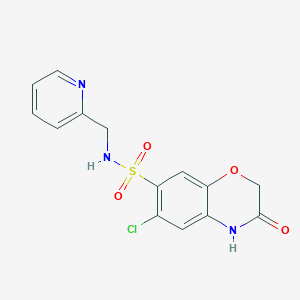
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
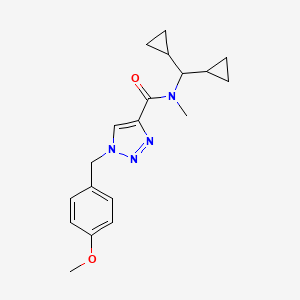
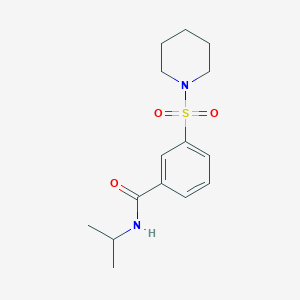

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)
